molecular formula C26H24N2O7 B3748358 4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid

4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid

Cat. No.: B3748358
M. Wt: 476.5 g/mol
InChI Key: SRWMFUZZDZPWNI-UHFFFAOYSA-N
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Description

4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid is a complex organic compound with the molecular formula C26H24N2O7 It is characterized by its intricate structure, which includes a phthalic acid core substituted with phenoxy and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-[(2,2-dimethylpropanoyl)amino]benzoic acid: This intermediate is synthesized by reacting 3-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Formation of 4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenol: The intermediate 3-[(2,2-dimethylpropanoyl)amino]benzoic acid is then reacted with 4-aminophenol to form the desired product.

    Coupling with phthalic anhydride: The final step involves the reaction of 4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenol with phthalic anhydride under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or benzoyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or benzoyl derivatives.

Scientific Research Applications

4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]benzoic acid
  • 4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]acetic acid

Uniqueness

4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid is unique due to its specific substitution pattern and the presence of both phenoxy and benzoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

4-[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]phenoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7/c1-26(2,3)25(34)28-17-6-4-5-15(13-17)22(29)27-16-7-9-18(10-8-16)35-19-11-12-20(23(30)31)21(14-19)24(32)33/h4-14H,1-3H3,(H,27,29)(H,28,34)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWMFUZZDZPWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid
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4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid
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4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid
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4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid
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4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid
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4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid

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